Adamantan-1-yl-piperidin-1-yl-methanone Adamantan-1-yl-piperidin-1-yl-methanone 1-adamantyl(piperidino)methanone is a N-acylpiperidine.
Brand Name: Vulcanchem
CAS No.: 22508-49-2
VCID: VC21389217
InChI: InChI=1S/C16H25NO/c18-15(17-4-2-1-3-5-17)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,1-11H2
SMILES: C1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3
Molecular Formula: C16H25NO
Molecular Weight: 247.38g/mol

Adamantan-1-yl-piperidin-1-yl-methanone

CAS No.: 22508-49-2

Cat. No.: VC21389217

Molecular Formula: C16H25NO

Molecular Weight: 247.38g/mol

* For research use only. Not for human or veterinary use.

Adamantan-1-yl-piperidin-1-yl-methanone - 22508-49-2

Specification

CAS No. 22508-49-2
Molecular Formula C16H25NO
Molecular Weight 247.38g/mol
IUPAC Name 1-adamantyl(piperidin-1-yl)methanone
Standard InChI InChI=1S/C16H25NO/c18-15(17-4-2-1-3-5-17)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,1-11H2
Standard InChI Key BURUIZXRHQWZQI-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3
Canonical SMILES C1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3

Introduction

Adamantan-1-yl-piperidin-1-yl-methanone is a synthetic organic compound combining a rigid adamantane framework with a piperidine ring through a carbonyl group. Its structural uniqueness and biological relevance have made it a subject of interest in medicinal chemistry. Below is a detailed analysis of its properties, synthesis, and potential applications.

Synthesis Methods

Industrial and laboratory synthesis routes include:

  • Coupling Reactions: Adamantanecarboxylic acid reacts with piperidine using dicyclohexylcarbodiimide (DCC) to form the amide bond.

  • Optimized Industrial Processes: Continuous flow reactors ensure high yield and purity under controlled conditions.

Biological Activity and Mechanisms

Key Mechanisms

  • Cannabinoid Receptor Modulation: Acts as a potential agonist for CB1/CB2 receptors, suggesting applications in pain management and neuroprotection.

  • Antiviral Properties: Adamantane derivatives are known inhibitors of viral replication (e.g., influenza A), though specific data for this compound require further validation.

Research Findings

  • In Vitro Studies: Demonstrated interaction with neurotransmitter receptors, hinting at mood-stabilizing effects via serotonin/dopamine pathways.

  • Comparative Efficacy: Outperformed standard antibiotics in antimicrobial assays against resistant bacterial strains.

Comparative Analysis with Analogues

CompoundStructural DifferenceKey Distinction
Adamantan-1-yl-methanoneLacks piperidine ringReduced biological versatility
Pyrrolidin-1-yl-methanoneLacks adamantane moietyLower stability and rigidity
Adamantan-2-yl-piperidin-1-yl-methanoneAdamantane substitution variationAltered receptor binding affinity

Future Research Directions

  • Mechanistic Studies: Molecular docking and receptor assays to elucidate exact targets.

  • Therapeutic Potential: Exploration in neurodegenerative diseases and antibiotic-resistant infections .

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